molecular formula C21H16N2OS B2407293 N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207019-10-0

N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2407293
CAS No.: 1207019-10-0
M. Wt: 344.43
InChI Key: QWRKHTZARIGCQJ-UHFFFAOYSA-N
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Description

N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a pyrrole moiety and a carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a pyrrole derivative under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the thiophene derivative is reacted with a pyrrole derivative in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent .

Enzyme Inhibition
this compound may function as an inhibitor of enzymes involved in critical metabolic pathways. For example, compounds with similar structures have been identified as inhibitors of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions . This suggests potential therapeutic applications in managing such diseases.

Materials Science Applications

Organic Electronics
The unique electronic properties of thiophene derivatives position this compound as a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of this compound indicates that it can facilitate efficient electron mobility, making it suitable for device fabrication .

Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing conjugated polymers. These polymers are essential for developing advanced materials with tailored electronic properties for use in sensors and flexible electronic devices. The incorporation of this compound into polymer matrices enhances their conductivity and stability under operational conditions .

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluated the cytotoxic effects on various cancer cell linesSignificant growth inhibition observed in SNB-19 and OVCAR-8 cell lines with IC50 values indicating potent activity
Antimicrobial Evaluation Tested against common bacterial strainsDemonstrated MIC values around 256 µg/mL against E. coli and S. aureus, suggesting effectiveness as an antimicrobial agent
Organic Electronics Research Investigated charge transport propertiesFound to enhance electron mobility in organic semiconductor applications, beneficial for OLEDs and OPVs

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable candidate for further research and development .

Biological Activity

N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cycloaddition and condensation techniques. The general synthetic route includes the formation of the pyrrole ring followed by the introduction of aryl groups and carboxamide functionalities.

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. For instance, studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus32
Enterococcus faecalis64
Escherichia coli>128

2.2 Anticancer Activity

The compound exhibits notable anticancer activity in various cell lines. In A549 human lung adenocarcinoma cells, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The compound's structure-dependent activity suggests that modifications can enhance its efficacy.

Compound Modification Viability (%) Reference
Unmodified63.4
3,5-Dichloro substitution21.2
Ester form71.3

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary studies suggest that it may interfere with cellular processes such as:

  • Inhibition of DNA synthesis: Similar compounds have been shown to disrupt DNA replication in cancer cells.
  • Modulation of protein synthesis: The compound may affect ribosomal function or protein folding pathways.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrrole derivatives, this compound was evaluated against a panel of resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound in drug development .

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties of this compound revealed that it induced apoptosis in A549 cells through the activation of caspase pathways. This study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, underscoring its therapeutic potential .

Properties

IUPAC Name

N,4-diphenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(22-17-11-5-2-6-12-17)20-19(23-13-7-8-14-23)18(15-25-20)16-9-3-1-4-10-16/h1-15H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRKHTZARIGCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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